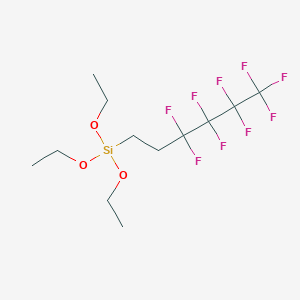

Triethoxy(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane

Description

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane (CAS: 102390-98-7) is a fluorinated organosilane with the molecular formula C₁₂H₁₉F₉O₃Si. It is a colorless, clear liquid with a density of 1.24 g/cm³ (20°C) and a purity typically exceeding 97% . This compound features a six-carbon fluorinated chain (C6F9) and three ethoxy groups, enabling dual functionality: hydrophobic surface modification via fluorocarbon chains and silanol-based covalent bonding to substrates (e.g., silica, polymers, metals) .

Key applications include:

- Optical coatings: Modifies silica sols to enhance mechanical strength and durability in antireflective coatings for polymethyl methacrylate (PMMA) substrates .

- Monument preservation: Used in hybrid sol-gel formulations to achieve hydrophobic surfaces (contact angles: 92.6°–101.5°) while balancing cost-effectiveness .

- Surface functionalization: Imparts hydrophobicity to acrylic molds and glass substrates via vapor-phase deposition .

Properties

CAS No. |

102390-98-7 |

|---|---|

Molecular Formula |

C12H19F9O3Si |

Molecular Weight |

410.35 g/mol |

IUPAC Name |

triethoxy(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |

InChI |

InChI=1S/C12H19F9O3Si/c1-4-22-25(23-5-2,24-6-3)12(20,21)11(18,19)9(13,14)7-8-10(15,16)17/h4-8H2,1-3H3 |

InChI Key |

AZOLQBGEMLPHAI-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

The most widely reported method involves a nucleophilic substitution reaction between 1H,1H,2H,2H-nonafluorohexanol and chlorotriethoxysilane. The reaction proceeds in anhydrous toluene or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis of the silane precursor. A tertiary amine base, such as triethylamine, is added to neutralize hydrochloric acid (HCl) byproducts.

Reaction Scheme:

Key parameters include:

Industrial Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Automated systems regulate reagent addition and temperature, achieving yields exceeding 85%. For example, a pilot plant process described in patent literature utilizes a two-stage reactor:

-

Primary Reaction Vessel: Combines fluoroalkanol and chlorotriethoxysilane at 5°C.

-

Secondary Loop: Introduces triethylamine gradually to prevent localized overheating.

Table 1: Industrial Reaction Conditions

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Pressure | 1 atm (N₂ blanket) |

| Residence Time | 4–6 hours |

| Purity Post-Distillation | 97.5% (GC) |

Reaction Mechanism and Kinetics

Mechanistic Insights

The substitution follows an Sₙ2-like mechanism, where the hydroxyl oxygen of the fluoroalkanol attacks the electrophilic silicon center in chlorotriethoxysilane. Fourier-transform infrared (FTIR) studies confirm the disappearance of the Si–Cl stretch at 480 cm⁻¹ and the emergence of Si–O–C bands at 1,100 cm⁻¹.

Rate-Limiting Factors

-

Steric Hindrance: The bulky perfluorohexyl group slows nucleophilic attack, necessitating prolonged reaction times.

-

Solvent Polarity: Non-polar solvents (e.g., toluene) favor tighter ion pairs, accelerating the reaction compared to polar aprotic solvents.

Optimization of Reaction Conditions

Temperature Control

Maintaining subambient temperatures during initial mixing minimizes silanol (Si–OH) formation via premature hydrolysis. However, elevated temperatures (80–110°C) during reflux are critical for overcoming activation energy barriers.

Table 2: Temperature vs. Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 62 |

| 80 | 88 |

| 110 | 92 |

Solvent Selection

Toluene outperforms THF due to its lower polarity and higher boiling point, which prevents solvent loss during reflux.

Table 3: Solvent Performance Comparison

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 2.38 | 110 | 92 |

| THF | 7.52 | 66 | 78 |

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (10–15 mmHg) isolates the product from unreacted precursors and amine salts. A typical setup includes a Vigreux column with a 20-plate efficiency, yielding a colorless liquid with a density of 1.24 g/cm³.

Analytical Methods

-

Gas Chromatography (GC): Quantifies purity (>97%) using a DB-5 capillary column and flame ionization detector.

-

¹⁹F NMR: Confirms the perfluorohexyl chain’s integrity via distinct CF₂ and CF₃ signals at δ −114 ppm and −82 ppm, respectively.

-

FTIR: Validates Si–O–C linkages at 1,100 cm⁻¹ and C–F stretches at 1,200–1,150 cm⁻¹.

Challenges and Mitigation Strategies

Moisture Sensitivity

The triethoxysilane group is prone to hydrolysis, necessitating strict anhydrous conditions. Industrial processes employ molecular sieves (3Å) and nitrogen sparging to maintain moisture levels below 50 ppm.

Byproduct Management

Triethylamine hydrochloride (Et₃N·HCl) precipitates during the reaction and is removed via filtration. Residual HCl is neutralized with sodium bicarbonate washes, followed by drying over magnesium sulfate.

Recent Advances

Chemical Reactions Analysis

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Silanols can further condense to form siloxane bonds.

Substitution: Can react with nucleophiles to replace the ethoxy groups.

Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Coatings and Surface Modifications

Hydrophobic and Oleophobic Properties

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is renowned for its ability to impart hydrophobicity and oleophobicity to surfaces. The presence of the nonafluorohexyl group significantly lowers the surface energy of materials, making them resistant to water and oil stains. This property is particularly beneficial in coatings for textiles, glass, and metals where resistance to moisture and dirt is critical .

Durability Enhancement

In coatings formulations, this silane acts as a coupling agent that improves adhesion between organic and inorganic materials. It enhances the durability of coatings by providing a protective layer that resists environmental degradation such as UV light exposure and chemical attacks .

Adhesives

Improved Adhesion

The compound's unique structure allows it to bond effectively with various substrates. It is commonly used in adhesive formulations where strong bonding between dissimilar materials (like metals and plastics) is required. The silane promotes adhesion by forming a covalent bond with the substrate surface while simultaneously interacting with the adhesive matrix .

Biomedical Applications

Surface Functionalization

In biomedical research, triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is utilized for modifying surfaces of medical devices and implants to enhance biocompatibility. By creating hydrophobic surfaces, it can help reduce protein adsorption and bacterial adhesion on implants, which is crucial for improving the longevity and effectiveness of medical devices .

Environmental Applications

Waterproofing Agents

The compound is also employed in creating waterproofing agents for construction materials. It can be integrated into formulations for concrete or masonry treatments to prevent water ingress while allowing vapor permeability. This application is particularly important in protecting structures from moisture-related damage .

Case Studies

Mechanism of Action

The mechanism of action of Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane involves its ability to form strong bonds with surfaces through the hydrolysis and condensation of its ethoxy groups. This results in the formation of siloxane bonds, which provide enhanced durability and resistance to water and chemicals . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of a stable, water-resistant layer .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Silanes

The performance of Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is influenced by its fluorocarbon chain length, substituent groups, and hydrolysis reactivity. Below is a detailed comparison with structurally analogous silanes:

Fluorocarbon Chain Length

Analysis :

- Longer fluorocarbon chains (e.g., C8 in perfluorooctyl silanes) enhance hydrophobicity due to increased fluorine density but raise material costs .

- C6 chains (as in the target compound) balance cost and performance for applications like architectural coatings .

Substituent Groups and Reactivity

Analysis :

- Chloro substituents (e.g., FOTS) enable rapid hydrolysis, making them suitable for reactive processes like liquid metal etching .

- Methoxy groups (e.g., FAS-9) hydrolyze faster than ethoxy, favoring applications requiring quick surface functionalization .

- Ethoxy groups (as in the target compound) offer controlled hydrolysis, ideal for sol-gel formulations requiring gradual network formation .

Cost and Performance Trade-offs

Biological Activity

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane (CAS Number: 102390-98-7) is a fluorinated silane compound used primarily in materials science and surface chemistry. Its unique molecular structure imparts distinct properties that influence its biological activity and applications. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₉F₉O₃Si

- Molecular Weight : 410.35 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Purity : ≥97.0% (GC)

- Boiling Point : 43 °C

- Density : 1.35 g/cm³

Biological Activity Overview

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Properties

Research indicates that fluorinated silanes can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. A study demonstrated that similar fluorinated compounds could inhibit the growth of various bacteria and fungi by altering membrane permeability and integrity.

2. Surface Modification

This silane is widely used for surface modification in biomedical applications. Its incorporation into coatings enhances biocompatibility and reduces protein adsorption, which is crucial for implants and medical devices. The hydrophobic nature of the compound contributes to its ability to repel water and biological fluids, thereby minimizing biofouling.

3. Cell Interaction

In vitro studies have shown that triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane can influence cell adhesion and proliferation. The compound's silane group facilitates covalent bonding with substrates, which can be tailored to promote or inhibit cell attachment depending on the application.

Toxicological Considerations

Despite its beneficial properties, the biological activity of triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane raises concerns regarding toxicity:

- Cytotoxicity : Studies have reported varying degrees of cytotoxicity depending on concentration and exposure duration. High concentrations may lead to cell lysis or apoptosis in certain cell lines.

- Environmental Impact : The persistence of fluorinated compounds in the environment has raised alarms about their potential bioaccumulation and toxicity to aquatic life.

Case Studies

Several studies have explored the biological implications of triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane:

Q & A

Q. How is Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane structurally characterized, and what analytical techniques are critical for verification?

- Methodological Answer : Structural characterization requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorocarbon chain integrity and silane bonding .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-C (1100 cm) and C-F (1200–1350 cm) stretching vibrations .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verifies purity (>97%) and detects volatile byproducts .

- Elemental Analysis : Validates C, H, F, and Si content against theoretical molecular formulas (e.g., CHFOSi for CAS 102390-98-7) .

Q. What are the critical safety protocols for handling this fluorinated silane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes irritation ).

- Ventilation : Use fume hoods to avoid inhalation; the compound emits ethanol during hydrolysis .

- Waste Disposal : Collect in sealed containers labeled for halogenated waste; incinerate at >1000°C to prevent toxic HF release .

Q. How is this silane synthesized, and what are common impurities?

- Methodological Answer :

- Synthesis : Prepared via hydrosilylation of perfluorohexene with triethoxysilane under platinum catalysis.

- Purification : Vacuum distillation removes unreacted silane and oligomers .

- Impurities : Residual chlorides (from precursors) or partial hydrolysis products (e.g., silanols) detected via FTIR or GC-MS .

Advanced Research Questions

Q. How does Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane enhance the mechanical and hydrophobic properties of silica-based coatings?

- Methodological Answer :

- Coating Fabrication : Incorporate 3–10 wt% silane into acid-catalyzed silica sols (TEOS/methyltriethoxysilane) .

- Mechanical Strength : Nanoindentation shows hardness increases by 30% due to fluorocarbon crosslinking .

- Hydrophobicity : Contact angles rise from 92.6° (no silane) to 101.5° (10% silane) via surface fluorine enrichment .

- Optimization : Balance silane concentration to avoid brittleness (excess) or poor adhesion (low) .

Q. What experimental strategies resolve contradictions in surface energy data across substrates?

- Methodological Answer :

- Substrate Pretreatment : Plasma cleaning (e.g., O plasma for glass) ensures uniform silane grafting .

- Environmental Control : Conduct reactions at 25–40°C and <50% humidity to minimize premature hydrolysis .

- Characterization : Use X-ray Photoelectron Spectroscopy (XPS) to quantify F/Si atomic ratios and correlate with contact angle variations .

Q. How does this silane perform in hybrid coatings for cultural heritage preservation, and what are its limitations?

- Methodological Answer :

- Application : Formulate with thiol-ene monomers to reduce internal stress; silane alone causes delamination .

- Performance : Provides water repellency (contact angle >100°) without altering substrate aesthetics .

- Limitations : High cost limits >10% usage; UV degradation of C-F bonds requires UV stabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.